molecular formula C7H9N3O B1417592 N'-Hydroxy-6-methylpyridine-2-carboximidamide CAS No. 24283-36-1

N'-Hydroxy-6-methylpyridine-2-carboximidamide

Cat. No. B1417592
CAS RN: 24283-36-1
M. Wt: 151.17 g/mol
InChI Key: QUPYTYBQMROHSV-UHFFFAOYSA-N
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Description

“N’-Hydroxy-6-methylpyridine-2-carboximidamide” is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 g/mol . This compound is used for research purposes.


Synthesis Analysis

The synthesis of “N’-Hydroxy-6-methylpyridine-2-carboximidamide” involves the use of hydroxylamine hydrochloride and sodium carbonate in ethanol and water at 20℃ . The reaction mixture is heated at reflux for 15 hours. The mixture is then cooled to room temperature and filtered, rinsing the solid with H2O. The residue is dried under vacuum to afford N-Hydroxy-6-methyl-pyridine-2-carboxamidine .


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-6-methylpyridine-2-carboximidamide” has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, (1)H, (13)C NMR, and UV-Visible spectral measurements . The geometric parameters, harmonic vibrational frequencies, and chemical shifts were compared with the experimental data of the molecule .


Chemical Reactions Analysis

“N’-Hydroxy-6-methylpyridine-2-carboximidamide” is used in the synthesis of various bioactive molecules . For example, it is used to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one with pent-1-ene at a temperature of 100°C .


Physical And Chemical Properties Analysis

“N’-Hydroxy-6-methylpyridine-2-carboximidamide” has a molecular weight of 151.17 g/mol . It has a topological polar surface area of 71.5 Ų and a complexity of 135 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Analytical Techniques and Biomarker Discovery

Research has leveraged N'-Hydroxy-6-methylpyridine-2-carboximidamide derivatives in the development of sophisticated analytical techniques. For instance, a study emphasized the use of hydrophilic liquid interaction chromatography combined with high-performance liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for accurate quantitation of bioactive pyridines and their metabolites in human plasma and urine. This method proved crucial for monitoring plasma appearance and urinary excretion of these compounds in clinical studies (Lang et al., 2010).

Neuroprotective and Therapeutic Potential

N'-Hydroxy-6-methylpyridine-2-carboximidamide derivatives have shown promising results in therapeutic applications, particularly in neuroprotection and recovery after traumatic brain injuries. Research highlighted the benefits of 2-ethyl-6-methyl-3-hydroxypyridine succinate in reducing aggregation of red blood cells (RBCs), boosting their electrophoretic mobility, and enhancing the recovery of microvasculature and brain tissue post-injury (Polozova Anastasia et al., 2021).

Renal Implications and Uremic Toxin Studies

The role of similar pyridine derivatives as potential uremic toxins has been studied, indicating their involvement in chronic renal failure (CRF) and their inhibitory effects on essential enzymes like poly(ADP-ribose) polymerase (Rutkowski et al., 2003).

Metabolic and Oxidative Stress Research

These compounds have been part of significant research in the metabolic and oxidative stress domain. Studies have explored their role as biomarkers in the aging human skin, linking their presence to conditions like diabetes, renal failure, and sepsis (Sell et al., 2007).

Drug Metabolism and Detoxification

Insights into drug metabolism and potential detoxification pathways have also been provided through studies on N'-Hydroxy-6-methylpyridine-2-carboximidamide derivatives. For instance, research on the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in cancer patients highlighted major biotransformation reactions vital for understanding drug action and potential side effects (Schofield et al., 1999).

properties

IUPAC Name

N'-hydroxy-6-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-6(9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPYTYBQMROHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-6-methylpyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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